N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide
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Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide is a useful research compound. Its molecular formula is C12H18N6O4S and its molecular weight is 342.37. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Enzymes and Potential Therapeutic Applications
Research has demonstrated the efficacy of sulfonamide derivatives, including structures similar to the specified compound, in inhibiting various enzymes. These inhibitors have shown potential in treating diseases by targeting carbonic anhydrases and acetylcholinesterase enzymes, highlighting their significance in medicinal chemistry for designing compounds with multiple bioactivities. For instance, sulfonamide derivatives have been evaluated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, showcasing low cytotoxicity and potential as candidates for developing novel inhibitors (Ozmen Ozgun et al., 2019).
Antimicrobial and Antifungal Properties
Another area of application includes the synthesis of sulfonamide and carbamate derivatives that have exhibited good to potent antimicrobial activity. These compounds, through molecular docking studies, have shown promising activity against bacteria and fungi, indicating their potential as antifungal agents compared to carbamate derivatives. This suggests the role of sulfonamide derivatives in addressing microbial resistance and the development of new antimicrobial agents (Janakiramudu et al., 2017).
Anticancer and Radiosensitizing Effects
Sulfonamide derivatives have also been synthesized and tested for their anticancer activity and radiosensitizing effects. These compounds have been evaluated against various cancer cell lines, including breast and colon cancer, showing higher activity in some cases than conventional drugs like doxorubicin. This highlights their potential in cancer therapy, either as standalone treatments or in combination with radiation therapy to enhance the efficacy of cancer treatment (Ghorab et al., 2015).
Enzyme Inhibition for Disease Treatment
The synthesis and characterization of sulfonamide derivatives have been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2) effectively, which is significant in developing treatments for conditions like inflammation and pain. Additionally, some derivatives have displayed modest inhibition of HCV NS5B RdRp activity, suggesting their utility in antiviral therapy (Küçükgüzel et al., 2013).
Antibacterial and Antitubercular Agents
Research into benzene sulfonamide pyrazole oxadiazole derivatives has revealed their antimicrobial and antitubercular properties. Docking simulations against Mycobacterium tuberculosis targets have shown that these compounds could serve as potent antitubercular agents, with some exhibiting significant antibacterial activity. This underscores the potential of sulfonamide derivatives in combating tuberculosis and other bacterial infections (Shingare et al., 2022).
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4S/c1-2-17-9-10(7-13-17)12-15-11(22-16-12)8-14-23(19,20)18-3-5-21-6-4-18/h7,9,14H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYQISLFPGCQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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